CID 16219831 CID 16219831
Brand Name: Vulcanchem
CAS No.: 108321-85-3
VCID: VC3944253
InChI: InChI=1S/C10H10N2O4S2.Na/c13-9-8(6-18(14,15)16)11-10(17)12(9)7-4-2-1-3-5-7;/h1-5,8H,6H2,(H,11,17)(H,14,15,16);/t8-;/m0./s1
SMILES: C1=CC=C(C=C1)N2C(=O)C(NC2=S)CS(=O)(=O)O.[Na]
Molecular Formula: C10H10N2NaO4S2
Molecular Weight: 309.3 g/mol

CID 16219831

CAS No.: 108321-85-3

Cat. No.: VC3944253

Molecular Formula: C10H10N2NaO4S2

Molecular Weight: 309.3 g/mol

* For research use only. Not for human or veterinary use.

CID 16219831 - 108321-85-3

Specification

CAS No. 108321-85-3
Molecular Formula C10H10N2NaO4S2
Molecular Weight 309.3 g/mol
Standard InChI InChI=1S/C10H10N2O4S2.Na/c13-9-8(6-18(14,15)16)11-10(17)12(9)7-4-2-1-3-5-7;/h1-5,8H,6H2,(H,11,17)(H,14,15,16);/t8-;/m0./s1
Standard InChI Key UCRXFEITTVKGGV-QRPNPIFTSA-N
Isomeric SMILES C1=CC=C(C=C1)N2C(=O)[C@@H](NC2=S)CS(=O)(=O)O.[Na]
SMILES C1=CC=C(C=C1)N2C(=O)C(NC2=S)CS(=O)(=O)O.[Na]
Canonical SMILES C1=CC=C(C=C1)N2C(=O)C(NC2=S)CS(=O)(=O)O.[Na]

Introduction

Chemical Identity and Nomenclature

IUPAC Name and Molecular Formula

The IUPAC name of 7-Aminoactinomycin D is N-[(3R,6S,7R,10S,16S)-7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]-1-N-[(3R,6S,7R,16S)-7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]phenoxazine-1,9-dicarboxamide . Its molecular formula is C₆₂H₈₇N₁₃O₁₆, with a molecular weight of 1,258.45 g/mol .

Synonyms and Registry Identifiers

Common synonyms include 7-AAD, 7-ADD, and 7-amino-actinomycin D. Regulatory identifiers include:

PropertyValue
CAS Registry Number7240-37-1
EC Number635-285-6
NCI Thesaurus CodeC72904
Metabolomics Workbench58214

The compound is listed in the ECHA CL Inventory and the U.S. NLM MeSH database as a fluorescent dye .

Structural Characteristics

2D and 3D Configuration

7-Aminoactinomycin D features a phenoxazine core modified with two bicyclic depsipeptide chains. The 3D structure, resolved via X-ray crystallography, reveals a planar aromatic system that intercalates into DNA, while the peptide chains enhance binding specificity .

Spectroscopic Properties

The compound exhibits absorption maxima at 546 nm and emission at 647 nm, making it suitable for red-channel fluorescence detection. Its quantum yield (Φ = 0.45) and molar extinction coefficient (ε = 48,000 M⁻¹cm⁻¹) enable high-sensitivity applications .

Physicochemical Properties

Solubility and Stability

7-Aminoactinomycin D is sparingly soluble in aqueous buffers (≤10 mg/mL) but dissolves readily in dimethyl sulfoxide (DMSO). It degrades upon prolonged exposure to light or temperatures above 25°C, necessitating storage at -20°C under inert gas .

Hazardous Properties

The compound is classified under multiple GHS hazard categories:

Hazard ClassGHS CodePercentage of Reports
Acute Toxicity (Oral)H300100%
CarcinogenicityH35074.2%
Reproductive ToxicityH36074.2%
Skin IrritationH31525.2%

Handling requires PPE, including nitrile gloves and fume hoods, to mitigate risks of inhalation (H330) and dermal exposure (H310) .

Pharmacological and Biochemical Applications

DNA Binding Mechanism

7-Aminoactinomycin D intercalates into GC-rich regions of double-stranded DNA, inducing structural distortion that inhibits transcription and replication. This property underpins its use in apoptosis assays, where it selectively labels dead cells with compromised membranes .

Comparative Efficacy

Studies contrast 7-Aminoactinomycin D with propidium iodide (PI), noting its superior photostability and reduced spectral overlap with FITC, enabling multiplexed assays .

Industrial Synthesis and Patents

Manufacturing Process

The synthesis involves Streptomyces parvulus fermentation, followed by semi-synthetic amination of actinomycin D. Key steps include:

  • Fermentation: 72-hour culture in glucose-yeast extract medium.

  • Extraction: Ethyl acetate partitioning at pH 3.5.

  • Amination: Reaction with NH₃/MeOH under argon.

Yield optimization studies report ~35% conversion efficiency .

Patent Landscape

WIPO patents (e.g., WO2021228765A1) cover novel derivatives with reduced toxicity, highlighting substituents at the C7 position that diminish DNA intercalation .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator